1-Hydroxy-5-nitrosoindeno[1,2-b]pyridine
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Overview
Description
1-Hydroxy-5-nitrosoindeno[1,2-b]pyridine is a heterocyclic compound that features both pyridine and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-5-nitrosoindeno[1,2-b]pyridine typically involves multi-step organic reactions. One common method includes the nitration of indeno[1,2-b]pyridine followed by reduction and subsequent hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-5-nitrosoindeno[1,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The nitroso group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-Hydroxy-5-nitrosoindeno[1,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 1-Hydroxy-5-nitrosoindeno[1,2-b]pyridine exerts its effects involves interaction with various molecular targets. The compound can form stable complexes with metal ions, which may disrupt cellular processes. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-5-nitrosoindeno[1,2-b]pyridine-2(1H)-thiones: Known for their copper-dependent inhibition of Mycobacterium tuberculosis.
Pyridine derivatives: Such as 2-hydroxypyridine and 3-nitropyridine, which have various biological activities.
Uniqueness
This compound stands out due to its dual indene and pyridine structure, which provides unique electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
1-hydroxy-5-nitrosoindeno[1,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-13-11-8-4-1-2-5-9(8)12-10(11)6-3-7-14(12)16/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQOCDVALOODNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=CC=CN(C3=C2C=C1)O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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